![molecular formula C17H24O2SSi B14378408 tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane CAS No. 89861-10-9](/img/structure/B14378408.png)
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a furan ring substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-(phenylsulfanyl)furan-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other silyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various silyl or functional group-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane depends on its specific application. In organic synthesis, it acts as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved would vary based on the specific reactions and applications it is used for.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilane
Uniqueness
tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane is unique due to the presence of the phenylsulfanyl group attached to the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
89861-10-9 |
|---|---|
Molekularformel |
C17H24O2SSi |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[(2-phenylsulfanylfuran-3-yl)methoxy]silane |
InChI |
InChI=1S/C17H24O2SSi/c1-17(2,3)21(4,5)19-13-14-11-12-18-16(14)20-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
SELMUCDYMDFNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(OC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


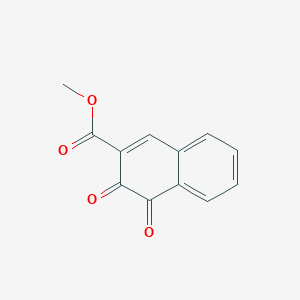
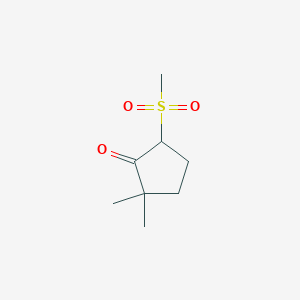

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
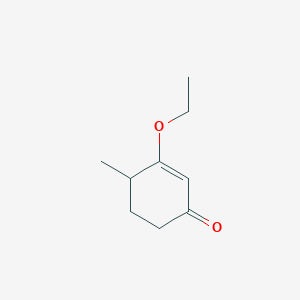
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)

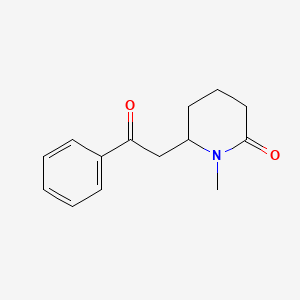
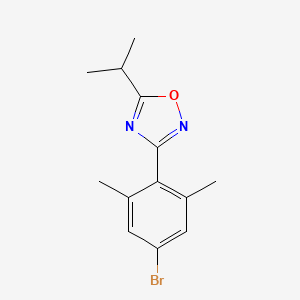
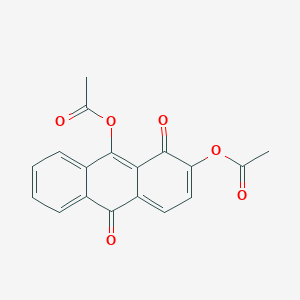
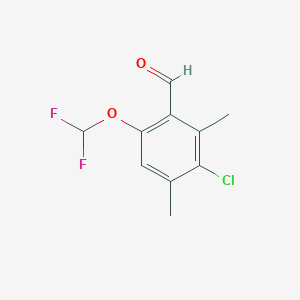

![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
